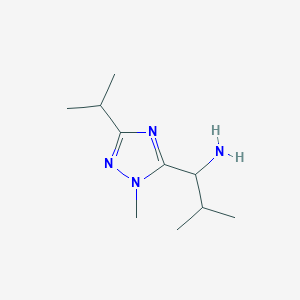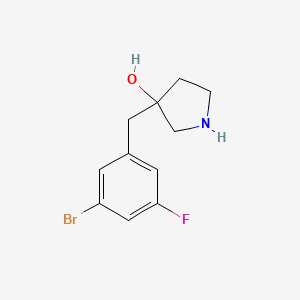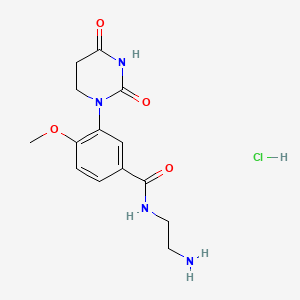![molecular formula C16H23F3N2OSi B13622650 tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane is a complex organic compound that features a trifluoromethyl diazirine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane typically involves multiple steps. One common approach is to start with commercially available 4-bromo-1H-indole and use simple reagents to achieve the desired product . The process involves the protection of the hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Industrial Production Methods: the use of flow microreactor systems for the synthesis of tertiary butyl esters has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the trifluoromethyl diazirine group, which can participate in photochemical reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include n-BuLi, DMF, and tert-butyl(dimethyl)silyl chloride . Reaction conditions often involve low temperatures, such as -78°C, to ensure the stability of intermediates and the desired product .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane is used as a precursor for the synthesis of biologically active natural products . The compound’s unique reactivity makes it valuable for creating complex molecular structures.
Biology: In biology, the compound’s trifluoromethyl diazirine group is of interest for its potential use in photoaffinity labeling, a technique used to study protein-ligand interactions.
Medicine: In medicine, the compound’s potential applications are still being explored. Its unique chemical properties may make it useful for developing new therapeutic agents.
Industry: In industry, the compound’s synthesis using flow microreactor systems highlights its potential for scalable and sustainable production .
Mechanism of Action
The mechanism by which tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane exerts its effects is primarily through its trifluoromethyl diazirine group. This group can undergo photochemical reactions, forming reactive intermediates that can interact with various molecular targets. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other tert-butyl esters and trifluoromethyl diazirine derivatives. Examples include tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness: The uniqueness of tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane lies in its combination of a tert-butyl group with a trifluoromethyl diazirine group
Properties
Molecular Formula |
C16H23F3N2OSi |
|---|---|
Molecular Weight |
344.45 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane |
InChI |
InChI=1S/C16H23F3N2OSi/c1-11(22-23(5,6)14(2,3)4)12-7-9-13(10-8-12)15(20-21-15)16(17,18)19/h7-11H,1-6H3/t11-/m1/s1 |
InChI Key |
FUGQVZUQYQDNNC-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



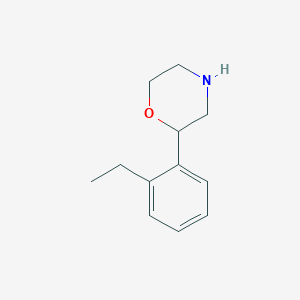
![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)
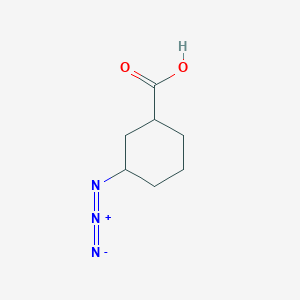

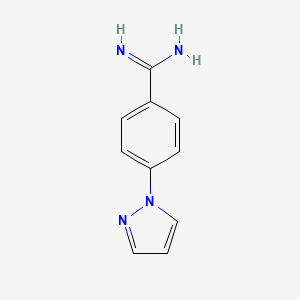

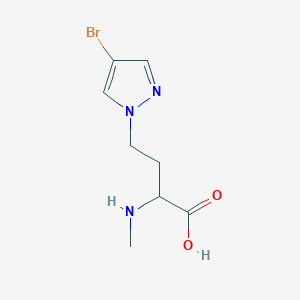
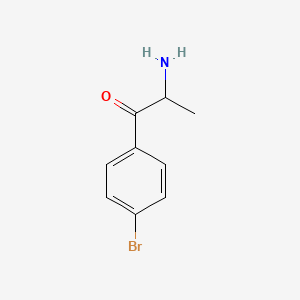
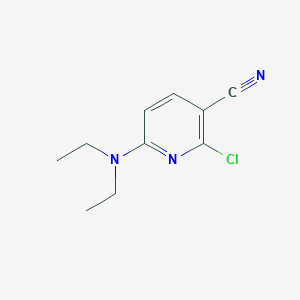
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
